molecular formula C22H11NO2 B14418937 Benzo(ghi)perylene, 7-nitro- CAS No. 81316-88-3

Benzo(ghi)perylene, 7-nitro-

Cat. No.: B14418937
CAS No.: 81316-88-3
M. Wt: 321.3 g/mol
InChI Key: QCFGYKUPIIYMMJ-UHFFFAOYSA-N
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Description

Benzo(ghi)perylene, 7-nitro- is a derivative of benzo(ghi)perylene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C22H12. This compound is known for its complex structure, consisting of six fused benzene rings. Benzo(ghi)perylene is a product of incomplete combustion and is found in various environmental sources such as tobacco smoke, automobile exhausts, and industrial emissions . The 7-nitro derivative introduces a nitro group (-NO2) to the benzo(ghi)perylene structure, which can significantly alter its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(ghi)perylene, 7-nitro- typically involves the nitration of benzo(ghi)perylene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product. The general reaction scheme is as follows:

C22H12+HNO3C22H11NO2+H2O\text{C}_{22}\text{H}_{12} + \text{HNO}_3 \rightarrow \text{C}_{22}\text{H}_{11}\text{NO}_2 + \text{H}_2\text{O} C22​H12​+HNO3​→C22​H11​NO2​+H2​O

Industrial Production Methods

Industrial production of benzo(ghi)perylene, 7-nitro- may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters such as temperature, concentration, and flow rates are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzo(ghi)perylene, 7-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl).

    Reduction: The compound can be further oxidized to form nitroso derivatives or other oxidized products.

    Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in hydrochloric acid (HCl) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and Lewis acids (AlCl3, FeCl3).

Major Products Formed

    Oxidation: Formation of nitroso derivatives and other oxidized products.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of halogenated derivatives and other substituted products.

Scientific Research Applications

Benzo(ghi)perylene, 7-nitro- has various scientific research applications, including:

Mechanism of Action

The mechanism of action of benzo(ghi)perylene, 7-nitro- involves its interaction with cellular components, leading to various biological effects. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, causing mutagenic and carcinogenic effects. The compound can also generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage .

Comparison with Similar Compounds

Similar Compounds

    Benzo(a)pyrene: Another PAH with a similar structure but different reactivity and biological effects.

    Dibenzo(a,h)anthracene: A PAH with a similar number of fused rings but different substitution patterns.

    Chrysene: A PAH with four fused benzene rings, used as a reference compound in PAH studies.

Uniqueness

Benzo(ghi)perylene, 7-nitro- is unique due to the presence of the nitro group, which significantly alters its chemical and biological properties compared to other PAHs. This modification enhances its reactivity and potential for forming reactive intermediates, making it a valuable compound for studying the effects of nitro-PAHs in various scientific fields .

Properties

CAS No.

81316-88-3

Molecular Formula

C22H11NO2

Molecular Weight

321.3 g/mol

IUPAC Name

15-nitrohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene

InChI

InChI=1S/C22H11NO2/c24-23(25)17-11-10-15-9-8-14-7-6-13-5-4-12-2-1-3-16-18(12)19(13)20(14)21(15)22(16)17/h1-11H

InChI Key

QCFGYKUPIIYMMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C=CC5=C4C6=C(C=CC(=C36)C=C2)C=C5)[N+](=O)[O-]

Origin of Product

United States

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